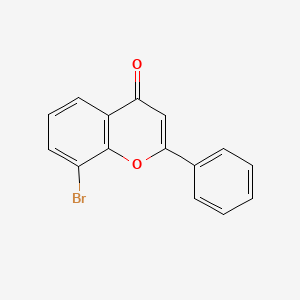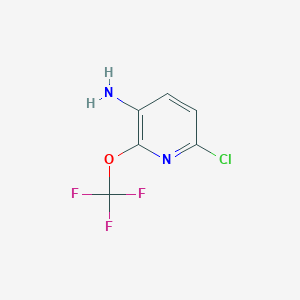
Fmoc-7-bromo-DL-tryptophan
概要
説明
Fmoc-7-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the 7th position of the indole ring. This modification enhances its utility in peptide synthesis and various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-7-bromo-DL-tryptophan typically involves the bromination of tryptophan followed by the introduction of the Fmoc protecting group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The Fmoc group is then introduced using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Fmoc-7-bromo-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of substituted tryptophan derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives
科学的研究の応用
Fmoc-7-bromo-DL-tryptophan is widely used in scientific research, including:
Peptide Synthesis: As a building block in solid-phase peptide synthesis.
Bioconjugation: For the development of bioconjugates and labeling of biomolecules.
Drug Development: As a precursor for the synthesis of pharmacologically active compounds.
Biological Studies: In the study of protein-protein interactions and enzyme mechanisms .
作用機序
The mechanism of action of Fmoc-7-bromo-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The bromine atom can participate in halogen bonding, affecting the molecular interactions. The Fmoc group facilitates the selective deprotection and coupling reactions in peptide synthesis .
類似化合物との比較
Similar Compounds
Fmoc-tryptophan: Lacks the bromine atom, making it less reactive in substitution reactions.
Boc-7-bromo-DL-tryptophan: Uses a different protecting group (Boc) which is acid-labile.
7-bromo-DL-tryptophan: Lacks the Fmoc group, limiting its use in peptide synthesis
Uniqueness
Fmoc-7-bromo-DL-tryptophan is unique due to the combination of the Fmoc protecting group and the bromine atom, which enhances its reactivity and utility in synthetic and biochemical applications .
特性
IUPAC Name |
3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGIVXSKPLQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


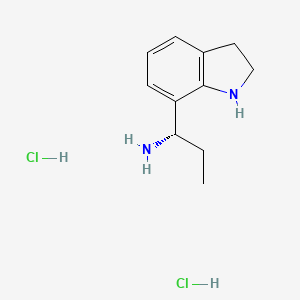
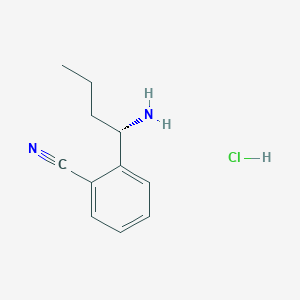
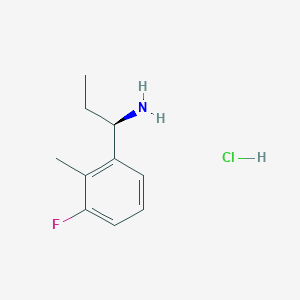
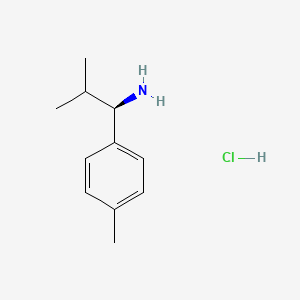
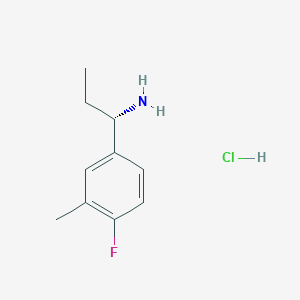


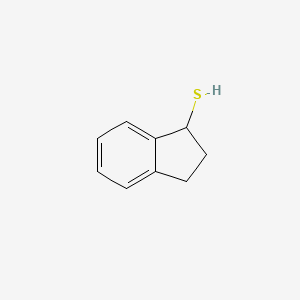


![3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride](/img/structure/B3186261.png)
